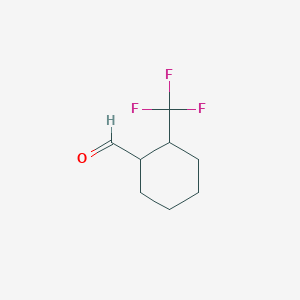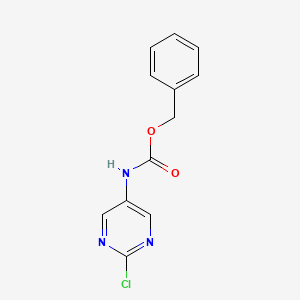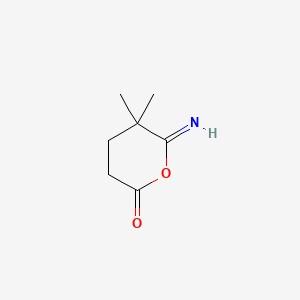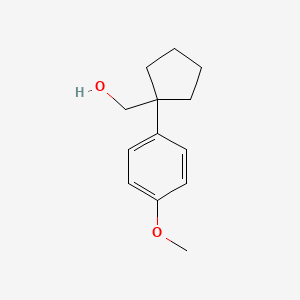![molecular formula C17H23NO3 B15303392 Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a spiro[3.3]heptane ring system, which is a bicyclic structure with two rings sharing a single carbon atom. The presence of a benzyl group and a hydroxymethyl group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with a spiro[3.3]heptane derivative that contains a hydroxymethyl group. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate linkage.
Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is unique due to its combination of a spirocyclic structure, a benzyl group, and a hydroxymethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
benzyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-13-17(10-16(11-17)7-4-8-16)12-18-15(20)21-9-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,18,20) |
Clave InChI |
XCWDXKWEIZYDTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


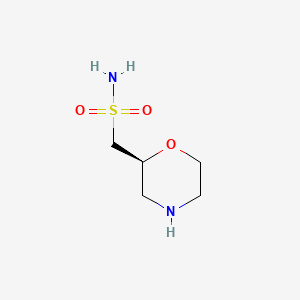
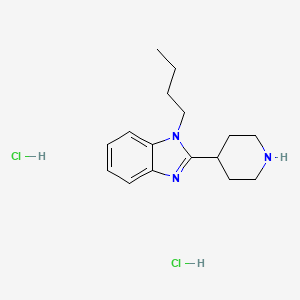
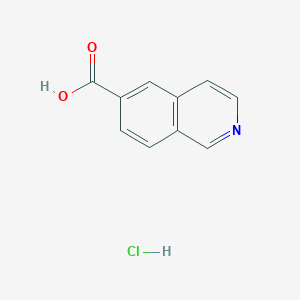
![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
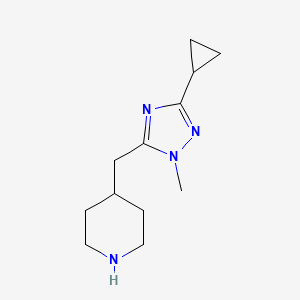

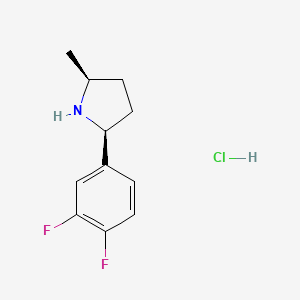
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
